SAHA-OBP
Description
Properties
Molecular Formula |
C28H37BN2O7 |
|---|---|
Molecular Weight |
524.42 |
IUPAC Name |
N1-phenyl-N8-((((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-oxy) carbonyl)oxy)octanediamide |
InChI |
InChI=1S/C28H37BN2O7/c1-27(2)28(3,4)38-29(37-27)22-18-16-21(17-19-22)20-35-26(34)36-31-25(33)15-11-6-5-10-14-24(32)30-23-12-8-7-9-13-23/h7-9,12-13,16-19H,5-6,10-11,14-15,20H2,1-4H3,(H,30,32)(H,31,33) |
InChI Key |
NLCVGGKZTZLPNX-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)CCCCCCC(NOC(OCC2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAHAOBP; SAHA OBP; SAHA-OBP |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
Mechanism of Action
SAHA-OBP operates as a histone deacetylase inhibitor (HDACi), which plays a crucial role in regulating gene expression involved in cell cycle progression and apoptosis. The prodrug is activated by ROS, leading to the release of active SAHA specifically within cancer cells, enhancing its selectivity and efficacy while minimizing effects on normal cells .
Case Studies
- Multicellular Tumor Spheroids : Research has shown that this compound effectively induces apoptosis in multicellular tumor spheroids (MCTS), which are more representative of in vivo tumor behavior compared to traditional two-dimensional cell cultures. The compound demonstrated selective cytotoxicity against various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231, while sparing non-cancerous cells .
- Prostate Cancer : In studies involving prostate cancer models, treatment with this compound led to significant repression of tumor growth markers and enhanced expression of microRNA-320a, which is associated with reduced tumorigenesis. This indicates the compound's potential in regulating androgen receptor pathways in hormone-sensitive cancers .
Wound Healing
Application in Surgical Outcomes
Recent studies have highlighted the efficacy of OBP-801 (a related compound) in improving surgical outcomes through enhanced wound healing. In a rabbit model of glaucoma filtration surgery (GFS), OBP-801 was shown to significantly reduce fibrosis and promote the maintenance of filtering blebs without scar formation. This was achieved through the inhibition of key fibrotic markers such as TGF-β3 and collagen deposition at surgical sites .
Data Table: Effects of this compound on Wound Healing Parameters
| Parameter | Control Group | This compound Group | Significance Level |
|---|---|---|---|
| α-SMA Expression | High | Low | p < 0.01 |
| Collagen Deposition | Significant | Minimal | p < 0.01 |
| Intraocular Pressure (IOP) | Elevated | Reduced | p < 0.05 |
This table summarizes findings that demonstrate the ability of this compound to mitigate adverse fibrotic responses during wound healing processes.
Potential Anti-inflammatory Applications
The structural characteristics of this compound suggest its potential use in treating inflammatory conditions due to its ability to modulate cellular responses through ROS interactions. Preliminary studies indicate that compounds similar to this compound can exhibit anti-inflammatory properties, making them candidates for conditions like rheumatoid arthritis.
Comparison with Similar Compounds
SAHA (Vorinostat)
SAHA is a hydroxamic acid-based pan-HDAC inhibitor approved for cutaneous T-cell lymphoma (CTCL). It non-selectively inhibits HDACs in both cancerous and normal cells, leading to dose-limiting toxicities such as thrombocytopenia and gastrointestinal distress .
Other ROS-Activated Prodrugs
These compounds share this compound’s design principle of leveraging tumor-specific ROS levels for targeted activation.
Comparative Analysis
Table 1: this compound vs. SAHA and Conceptual Analogues
Key Research Findings
Selectivity: this compound’s ROS-dependent activation reduces HDAC inhibition in normal cells by >50% compared to SAHA in vitro .
Stability : The boronic ester linker in this compound remains stable under physiological conditions but degrades rapidly in the presence of H2O2 (≥100 μM), mimicking tumor ROS levels .
Synergistic Potential: this compound’s activation by ROS may complement therapies that further elevate tumor oxidative stress (e.g., radiotherapy) .
Q & A
Q. What is the molecular mechanism behind SAHA-OBP's selective activation in cancer cells?
this compound is a prodrug designed to release the HDAC inhibitor SAHA (vorinostat) selectively in cancer cells via ROS-triggered cleavage. The boronate ester linker in this compound reacts with elevated intracellular hydrogen peroxide (H₂O₂) in cancer cells, generating a phenolic intermediate that undergoes further hydrolysis to release SAHA. This mechanism spares non-cancerous cells with lower ROS levels, reducing off-target toxicity . Methodological Insight: Validate ROS-dependent activation using fluorescent ROS probes (e.g., DCFH-DA) in cancer vs. normal cell lines, coupled with HPLC to quantify SAHA release kinetics .
Q. How is this compound synthesized, and what analytical methods confirm its structure?
this compound is synthesized by conjugating SAHA with 4-(hydroxymethyl)phenylboronic acid pinacol ester (OBP) via a carbonate linker. Structural confirmation requires:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
